![molecular formula C6H6F3N3 B3236411 [4-(Trifluoromethyl)pyrimidin-5-yl]methanamine CAS No. 1368841-13-7](/img/structure/B3236411.png)
[4-(Trifluoromethyl)pyrimidin-5-yl]methanamine
Vue d'ensemble
Description
Trifluoromethylpyrimidines are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted with a trifluoromethyl group . They are used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyrimidines includes a pyrimidine ring substituted with a trifluoromethyl group. The exact structure can vary depending on the positions of the substituents .Chemical Reactions Analysis
Trifluoromethylpyrimidines can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry . They can also undergo further functionalization reactions .Physical And Chemical Properties Analysis
Trifluoromethylpyrimidines are generally solid at room temperature . They have a relatively high molecular weight due to the presence of the trifluoromethyl group .Applications De Recherche Scientifique
Bone Disorder Treatment Research
A study by Pelletier et al. (2009) explored a compound similar to [4-(Trifluoromethyl)pyrimidin-5-yl]methanamine, specifically targeting the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. This compound demonstrated positive effects on bone formation in rats (Pelletier et al., 2009).
Synthesis of Pharmacologically Interesting Hybrids
Zanatta et al. (2020) reported the synthesis of novel hybrids involving a structure similar to [4-(Trifluoromethyl)pyrimidin-5-yl]methanamine. These compounds showed significant pharmacological potential, including inhibitory activity for human enzymes (Zanatta et al., 2020).
Synthesis of Biheterocycles
Aquino et al. (2017) utilized a compound akin to [4-(Trifluoromethyl)pyrimidin-5-yl]methanamine to synthesize a series of biheterocycles, highlighting its utility in the creation of complex chemical structures (Aquino et al., 2017).
Antidepressant Drug Development
Research by Sniecikowska et al. (2019) involved derivatives of a similar compound in the development of new antidepressant drugs. These compounds showed selective activity and promising antidepressant-like effects (Sniecikowska et al., 2019).
Anticonvulsant Agent Research
Pandey and Srivastava (2011) studied Schiff bases of compounds structurally related to [4-(Trifluoromethyl)pyrimidin-5-yl]methanamine for potential anticonvulsant activities, demonstrating its potential in neuropharmacology (Pandey & Srivastava, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCUZBYESAPCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)pyrimidin-5-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



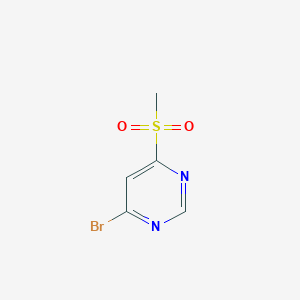

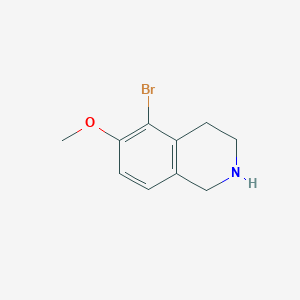
![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)

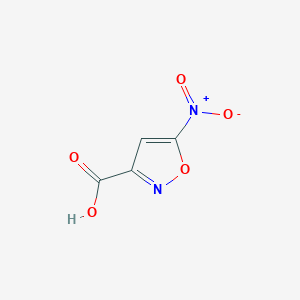
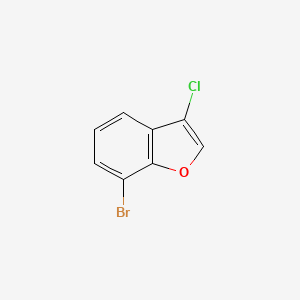

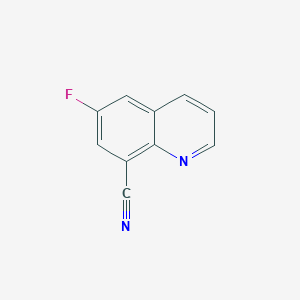

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)
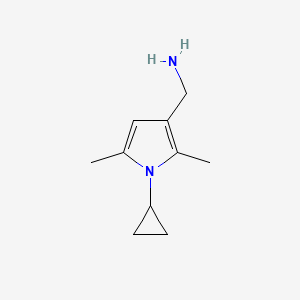

amine](/img/structure/B3236430.png)